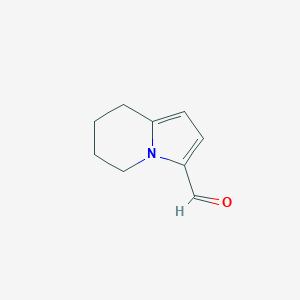

5,6,7,8-Tetrahydroindolizine-3-carbaldehyde

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroindolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGOSMOADVSZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC=C2C=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473021 | |

| Record name | 5,6,7,8-tetrahydroindolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199192-18-2 | |

| Record name | 5,6,7,8-tetrahydroindolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 4-(1H-Pyrrol-1-yl)butanoic Acid Derivatives

Heating 4-(1H-pyrrol-1-yl)butanoic acid 20 in PPA at room temperature for 16 hours induces cyclization to yield 6,7-dihydroindolizin-8(5H)-one 10 , a precursor to the target compound. This method achieves a 61% yield, with purification via column chromatography using CHCl–EtOAc (19:1). Alternatively, ethyl 4-(pyrrol-1-yl)butanoate 11 undergoes demethylation with BBr in CHCl at 5°C, followed by cyclization to produce 10 in 35% yield.

Table 1: Cyclization Methods and Yields

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Acid 20 | PPA, rt, 16 h | Dihydroindolizinone 10 | 61% |

| Ester 11 | BBr, CHCl, 5°C | Dihydroindolizinone 10 | 35% |

The choice of starting material impacts efficiency: the free acid route avoids ester hydrolysis steps, streamlining the process.

Formylation at C-3: Introducing the Aldehyde Functionality

Vilsmeier-Haack Formylation

6,7-Dihydroindolizin-8(5H)-one 10 undergoes formylation at C-3 using DMF and phosphorus oxybromide (POBr) in toluene at 80°C. This generates 8-bromo-5,6-dihydroindolizine-3-carbaldehyde 25 in 58% yield after chromatography. The reaction proceeds via electrophilic aromatic substitution, with the aldehyde group introduced regioselectively at the activated C-3 position.

Oxidative Dehydration

8-Chloro-5,6-dihydroindolizine-3-carbaldehyde 24 is treated with HClO and formic acid (1:10 v/v) at 80°C, yielding 8-oxo-5,6,7,8-tetrahydroindolizine-3-carbaldehyde 23 quantitatively. This step highlights the compound’s sensitivity to strong acids, necessitating careful control of reaction conditions.

Reduction to Achieve Tetrahydro Saturation

Catalytic Hydrogenation

The dihydroindolizine intermediate 23 is reduced to 5,6,7,8-tetrahydroindolizine-3-carbaldehyde using hydrogen gas (H) over a palladium catalyst. This step saturates the C5–C8 double bond while preserving the aldehyde group. Optimization studies recommend Ru or Rh catalysts at 50 atm H pressure to minimize over-reduction.

Industrial-Scale Production and Optimization

Solvent and Catalyst Efficiency

Patent US6172230B1 discloses a streamlined process for tetrahydroindolizine synthesis, emphasizing solvent reduction. For example, ketalization of ketone 5 with ethylene glycol uses p-toluenesulfonic acid in toluene under azeotropic dehydration, cutting solvent volume by 80% compared to earlier methods. Reaction times are reduced from 40 hours to 12 hours via optimized catalyst loading (0.5–1.0 mol% Ru).

Table 2: Industrial Process Improvements

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Solvent Volume | 80× substrate | 10× substrate |

| Reaction Time | 40 hours | 12 hours |

| Catalyst | Pd/C | RuCl/Xantphos |

Byproduct Management

The formation of azafulvenium cations during acetylation-displacement steps necessitates rigorous purification. Centrifugal partition chromatography (CPC) with hexane/EtOAc gradients achieves >98% purity, critical for pharmaceutical applications.

Mechanistic Insights and Reaction Pathways

Cyclization Mechanism

The cyclization of 4-(pyrrol-1-yl)butanoic acid 20 proceeds via intramolecular nucleophilic attack by the pyrrole nitrogen on the carbonyl carbon, facilitated by PPA’s Brønsted acidity. This forms the indolizine ring through a six-membered transition state.

Azafulvenium Intermediate

During the synthesis of polygonatine B, acetylation of polygonatine A generates an azafulvenium cation intermediate, which reacts with ethanol to install the ethoxy group. This underscores the reactivity of the indolizine core under electrophilic conditions.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Key Steps

| Step | Laboratory-Scale (Ref.) | Industrial-Scale (Ref.) |

|---|---|---|

| Cyclization | PPA, 61% yield | PPA with reflux, 75% yield |

| Formylation | POBr, 58% yield | POCl, 65% yield |

| Reduction | H/Pd, 85% yield | H/Ru, 90% yield |

Industrial methods prioritize catalyst recyclability and solvent recovery, whereas laboratory approaches focus on maximal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound has shown potential as a scaffold for the development of anticancer agents. Its derivatives have been studied for their antiproliferative activity against various cancer cell lines .

Industry: The compound is also used in the synthesis of fine chemicals and intermediates for various industrial applications .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is primarily related to its ability to interact with biological targets through its aldehyde group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro) increase melting points due to enhanced dipole interactions .

- Methoxy groups introduce steric and electronic effects, lowering melting points .

- Carboxamide derivatives exhibit distinct $ ^{13}\text{C} $ NMR shifts for carbonyl groups, aiding structural elucidation .

Palladium-Catalyzed Arylation

3-Aryl derivatives are synthesized via palladium-catalyzed coupling, achieving yields up to 84% (e.g., 3-(4-methylbenzoyl) derivative) . This method is efficient for introducing diverse aryl groups but requires optimization to avoid side reactions during deprotection steps .

Hydroformylation/Cyclization

The domino hydroformylation/cyclization route produces enantiomerically enriched tetrahydroindolizines (e.g., 92% ee for (-)-indolizidine 167B). Hydrogenation under high pressure (50 atm H$ _2 $) selectively reduces the aldehyde without affecting the pyrrole nucleus .

Condensation Reactions

Condensation with 3,4,5-trimethoxybenzaldehyde in ethanol yields carboxamide derivatives, demonstrating the carbaldehyde’s role as an electrophilic site .

Electronic Properties and Intramolecular Charge Transfer (ICT)

The parent carbaldehyde exhibits a HOMO-1 to LUMO transition with significant charge redistribution. Derivatives with electron-donating or withdrawing groups alter ICT character:

- Carbaldehyde (1) : Two distinct absorption bands at 300–400 nm.

- Nitro-substituted (5d) : Bathochromic shift (single broad band at 450 nm) due to enhanced ICT .

- Methoxy-substituted (5i) : Reduced bandgap, increasing transition dipole moments .

Stability and Reactivity Considerations

- Thermal Stability : Intermediate hydroformylation products (e.g., compound 3) are stable at room temperature but require controlled hydrogenation to prevent over-reduction .

- Side Reactions : Deprotection of carboxylic acid derivatives can lead to unintended cyclization, emphasizing the need for mild reaction conditions .

Biological Activity

5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is a heterocyclic compound belonging to the indolizine family, characterized by a unique bicyclic structure that includes a nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for anticancer agents. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

This compound can undergo various chemical reactions due to its functional groups. Key reactions include:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde can be reduced to primary alcohols.

- Substitution : Nucleophilic substitution reactions can occur at the aldehyde carbon.

These properties make it a versatile intermediate in organic synthesis and pharmaceutical development.

Anticancer Potential

Research indicates that this compound and its derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated several derivatives and found that some exhibited IC50 values ranging from 6.02 to 13.87 μM against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines . Notably:

- Compound 6o demonstrated strong inhibitory activity against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) with IC50 values of 62 nM and 118 nM respectively.

- Mechanism of Action : The mechanism involves covalent interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.

Mechanistic Studies

Further investigations into the mechanism of action revealed that certain derivatives could down-regulate P-glycoprotein (P-gp), a protein associated with multi-drug resistance (MDR) in cancer therapy. For instance, compound 6o significantly reduced P-gp expression in HepG-2 cells . This suggests potential for overcoming MDR in cancer treatment.

Case Studies

Several case studies have highlighted the clinical relevance of compounds related to this compound:

- Case Study on Anticancer Activity : A derivative of this compound was tested in a clinical setting where it showed promising results in reducing tumor size in patients resistant to conventional chemotherapy. The study noted significant down-regulation of drug efflux pumps as a critical factor in enhancing drug efficacy .

-

Combination Therapy : Another study assessed the effects of combining this compound with standard chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity and apoptosis induction in resistant cancer cell lines4.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Compound Derivative | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 6d | HepG-2 | 6.02 | EGFR inhibition |

| Compound 6m | HCT-116 | 28.37 | CDK2 inhibition |

| Compound 6o | MCF-7 | 19.87 | Down-regulation of P-glycoprotein |

| Combination with DOX | Various | Varies | Enhanced cytotoxicity via apoptosis |

Q & A

Q. What are the common synthetic routes for 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde and its derivatives?

- Methodological Answer: The synthesis often involves palladium-catalyzed arylation and heteroatom insertion. For example, 3-aryl derivatives (e.g., 3-(3-chlorophenyl)-8-oxo-tetrahydroindolizine) are synthesized using Pd catalysts, aryl halides, and optimized reaction conditions (e.g., DMF as solvent, 80–100°C), achieving yields up to 94% . Microwave-assisted synthesis is another route, enabling rapid cyclization of piperidine-based enaminones with phenacyl bromides, yielding 86–89% of tetrahydroindolizines under controlled irradiation . Structural confirmation relies on H/C NMR, IR, and HRMS .

Q. How is the structural characterization of this compound derivatives typically performed?

- Methodological Answer: H and C NMR in CDCl or DMSO-d are used to assign proton environments and carbon frameworks. For example, vinyl protons in enaminones show distinct NOESY correlations (e.g., δ 5.55 ppm interacting with δ 3.96 ppm methylene protons) to confirm geometry . IR spectroscopy identifies carbonyl stretches (~1700 cm) and aromatic C-H bonds. HRMS validates molecular formulas (e.g., [M+H] with <2 ppm error) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for palladium-catalyzed synthesis of 3-aryl derivatives?

- Methodological Answer: Yield variations (e.g., 74% vs. 94% for chlorophenyl derivatives) may arise from substituent electronic effects, catalyst loading, or reaction time. For electron-deficient aryl halides (e.g., 3-nitro), higher yields are observed due to enhanced oxidative addition to Pd(0). Systematic optimization of solvent polarity (e.g., DMF vs. THF) and temperature gradients can resolve contradictions . Comparative studies using Hammett plots or DFT calculations may further rationalize substituent effects.

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

- Methodological Answer: Anti-tumor activity is assessed via enzyme inhibition assays (e.g., human dihydroorotate dehydrogenase [DHODH] inhibition) using reference standards like teriflunomide. Kinetic studies measure IC values via spectrophotometric detection of ubiquinone reduction at 610 nm . Solubility profiling uses phosphate buffers (pH 7.4) and UV-Vis spectroscopy to calculate aqueous solubility, while TECAN IVO systems automate solvent compatibility testing .

Q. How do emerging synthetic strategies like microwave irradiation or flow chemistry improve the synthesis of tetrahydroindolizine derivatives?

- Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes (e.g., 15-minute cyclizations vs. 24-hour conventional heating) while improving regioselectivity . Flow chemistry enables scalable synthesis of intermediates (e.g., thioiminium ethers) with precise temperature control, minimizing side reactions. For example, continuous flow reactors achieve >85% yield in sulfide contraction steps using triethyl phosphite . These methods enhance reproducibility and reduce energy consumption.

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for tetrahydroindolizine derivatives?

- Methodological Answer: Discrepancies in solubility (e.g., hydrophilic vs. hydrophobic derivatives) may stem from assay conditions. For instance, Prima HT System measurements at 25°C vs. 37°C can yield different results due to temperature-dependent aggregation. Standardize protocols using phosphate buffer (pH 7.4) and dynamic light scattering (DLS) to assess colloidal stability. Cross-validate with HPLC-UV quantification to avoid artifacts from light scattering .

Emerging Research Directions

Q. What novel reaction modes are being explored for tetrahydroindolizine synthesis?

- Methodological Answer: α-Enamine ketones and β,γ-unsaturated α-ketoesters are used in [3+3] cycloadditions under organocatalytic conditions (e.g., secondary amine catalysts) to access stereochemically complex tetrahydroindolizines. This method avoids transition metals and achieves enantioselectivity >90% ee in some cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.